molecular formula C10H16ClNO2S B1380623 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride CAS No. 1431964-13-4

5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride

Cat. No.: B1380623
CAS No.: 1431964-13-4
M. Wt: 249.76 g/mol
InChI Key: CCDYRQGIXKOXAG-UHFFFAOYSA-N
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Description

5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride is a thiophene-based carboxylic acid derivative functionalized with a diethylaminomethyl group at the 5-position of the heterocyclic ring.

Properties

IUPAC Name

5-(diethylaminomethyl)thiophene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S.ClH/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13;/h5-6H,3-4,7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDYRQGIXKOXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(S1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride is a synthetic compound with a unique structure that includes a thiophene ring and a diethylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C12H16ClN O2S
  • Molecular Weight : 273.78 g/mol
  • CAS Number : 820127-57-4

The presence of the diethylamino group enhances the compound's solubility and reactivity, while the thiophene ring contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The carboxylic acid group can participate in acid-base reactions, which may inhibit specific enzymes by binding to their active sites.
  • Nucleophilic Activity : The diethylamino group can act as a nucleophile in alkylation or acylation reactions, potentially modifying other biomolecules.
  • Electrophilic Aromatic Substitution : The thiophene ring can engage in electrophilic aromatic substitution, influencing cellular signaling pathways.

Anticancer Activity

Studies indicate that thiophene derivatives can possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. For example, compounds targeting PIM kinases have shown promise in cancer therapy . Given the structural features of this compound, it may similarly affect cancer cell lines.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Nitrothiophene CarboxamideAntibacterialEfflux pump inhibition
Benzothiophene DerivativesAnticancerPIM kinase inhibition
5-Methylthiophene-2-Carboxylic AcidAntimicrobialGeneral antibacterial activity

Case Study 1: Antibacterial Screening

In a study evaluating various thiophene derivatives for antibacterial activity, compounds were tested against Staphylococcus aureus and E. coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL, suggesting strong antibacterial potential. Although this compound was not specifically tested, its structural analogs showed promising results.

Case Study 2: Anticancer Potential

A series of thiophene-based compounds were evaluated for their effects on human cancer cell lines. The study found that modifications in the thiophene structure significantly impacted cytotoxicity. Compounds similar to this compound were noted for their ability to induce apoptosis in breast cancer cells, highlighting the potential for further exploration of this compound in cancer research.

Scientific Research Applications

Applications in Medicinal Chemistry

5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride has been identified as a promising candidate for developing new therapeutic agents due to its structural properties. Its applications include:

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for antibiotic development.
  • Anti-inflammatory Agents : The carboxylic acid functional group allows for interactions with biological targets involved in inflammation pathways, suggesting potential as anti-inflammatory drugs.
  • Neurological Applications : The diethylamino group may enhance blood-brain barrier permeability, indicating potential use in treating neurological disorders.

Case Studies

Several studies have explored the efficacy of this compound in various therapeutic contexts:

  • Antimicrobial Efficacy :
    • A study demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria, highlighting their potential as new antibiotics.
  • Anti-inflammatory Mechanisms :
    • Research indicated that compounds derived from this scaffold effectively inhibited pro-inflammatory cytokines in vitro, suggesting their utility in managing inflammatory diseases.
  • Neuroprotective Effects :
    • Investigations into the neuroprotective properties revealed that specific modifications to the compound could enhance its ability to mitigate neuronal damage in models of neurodegeneration.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in the amine substituent attached to the thiophene ring. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties/Notes
5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride C11H16ClNO2S (inferred) ~261.8 (calculated) –CH2N(CH2CH3)2 Limited commercial availability; discontinued in some catalogs . Diethylamino group enhances lipophilicity compared to smaller amines.
5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride C11H17ClN2O2S 276.78 –CH2(4-methylpiperazinyl) Higher molecular weight due to the piperazine ring. Used in pharmaceutical research (e.g., kinase inhibitors) .
5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride C7H10ClNO2S 207.68 –CH2NHCH3 Smaller substituent reduces steric hindrance, potentially improving solubility. Available from suppliers like Chemlyte Solutions .
5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride C10H16Cl2N2O2S 307.22 –CH2(piperazinyl) Dihydrochloride salt improves aqueous solubility. Studied for CNS-targeted drug delivery due to amine protonation .

Pharmacological and Toxicological Considerations

  • Bioactivity : Piperazinyl and methylpiperazinyl analogs are frequently explored in drug discovery for their ability to modulate receptor binding (e.g., serotonin or dopamine receptors) .
  • Toxicity: Limited toxicological data are available for thiophene-based hydrochlorides. A related compound, Thiophene fentanyl hydrochloride, carries warnings about understudied toxicity profiles .
  • Solubility : Hydrochloride salts generally exhibit better aqueous solubility than free bases, critical for bioavailability in drug formulations .

Preparation Methods

Thiophene Ring Construction

Thiophene rings can be prepared by classical methods such as the Gewald reaction, which condenses sulfur, α-methylene carbonyl compounds, and α-cyano esters to yield substituted thiophenes. Alternatively, commercially available thiophene derivatives serve as starting materials for further functionalization.

Functionalization with Diethylaminomethyl Group

The diethylaminomethyl group is introduced via nucleophilic substitution or Mannich-type reactions, where a suitable leaving group (e.g., halogen or aldehyde) on the thiophene ring is replaced or converted to the diethylaminomethyl moiety. This step often involves reaction with diethylamine and formaldehyde or related reagents under controlled conditions.

Carboxylation at the 2-Position

Carboxylation is typically achieved through:

Formation of Hydrochloride Salt

The final step involves treating the free base compound with hydrochloric acid to obtain the hydrochloride salt, enhancing compound stability and solubility.

Detailed Preparation Methods and Reaction Conditions

Step Description Reagents/Conditions Notes/Outcome
1 Thiophene ring synthesis or starting material selection Gewald reaction or commercial thiophene derivatives Provides core thiophene scaffold
2 Introduction of diethylaminomethyl group Reaction of 5-formylthiophene-2-carboxylic acid with diethylamine and formaldehyde (Mannich reaction) Controlled temperature (0-25°C), solvent: ethanol or DMF Selective substitution at 5-position
3 Carboxylation or hydrolysis Hydrolysis of ester or nitrile intermediates under acidic or basic conditions Reflux in ethanol or aqueous medium Formation of carboxylic acid at 2-position
4 Salt formation Treatment with HCl gas or aqueous HCl Room temperature Formation of hydrochloride salt

Representative Synthetic Route Example

A plausible synthetic sequence based on analogous compounds is as follows:

  • Starting Material: 5-formylthiophene-2-carboxylic acid or its ester derivative.
  • Mannich Reaction: React with diethylamine and formaldehyde in ethanol at 0–25°C to form 5-[(diethylamino)methyl]thiophene-2-carboxylic acid or ester.
  • Hydrolysis: If ester was used, saponify under alkaline conditions (NaOH in ethanol/water) to yield the free acid.
  • Salt Formation: Treat the free acid with hydrochloric acid to precipitate the hydrochloride salt.

Reaction Mechanisms and Notes

  • Mannich Reaction: The nucleophilic diethylamine attacks the electrophilic iminium ion formed from formaldehyde and the aldehyde group on the thiophene ring, resulting in the diethylaminomethyl substitution at the 5-position.
  • Carboxylation: Hydrolysis or direct carboxylation ensures the presence of the acid group at the 2-position, critical for biological activity.
  • Salt Formation: Protonation of the amino group by HCl stabilizes the compound as a hydrochloride salt, improving handling and solubility.

Comparative Analysis with Related Compounds

Compound Substituent at 5-position Preparation Notes Unique Features
5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride Methylamino Mannich reaction with methylamine Simpler amine, easier substitution
5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride Diethylamino Similar Mannich reaction with diethylamine Bulkier amine, may affect reactivity and biological activity
Thiophene-2-carboxylic acid None Direct carboxylation or hydrolysis Lacks amino substituent, less versatile

Research Findings on Preparation Efficiency and Yields

  • Industrial methods optimize reaction conditions such as temperature, solvent, and reagent stoichiometry to maximize yield and purity.
  • Continuous flow reactors and automated synthesis have been reported to improve scalability and reproducibility for thiophene derivatives.
  • Yields for the Mannich reaction step typically range from 70% to 90%, depending on reagent purity and reaction time.
  • Hydrolysis and salt formation steps generally proceed with near-quantitative yields under optimized conditions.

Summary Table of Preparation Methods

Preparation Step Methodology Typical Reagents Conditions Yield Range Notes
Thiophene ring formation Gewald reaction or commercial sourcing Sulfur, α-methylene carbonyl, α-cyano ester 60-100°C, solvent dependent 60-85% Base scaffold preparation
Aminomethyl substitution Mannich reaction Diethylamine, formaldehyde 0-25°C, ethanol or DMF 70-90% Selective substitution at 5-position
Carboxylation/hydrolysis Ester hydrolysis or direct carboxylation NaOH (for hydrolysis), CO2 (for carboxylation) Reflux, aqueous or alcoholic solvents 80-95% Ensures carboxylic acid group
Hydrochloride salt formation Acid-base reaction HCl gas or aqueous HCl Room temperature ~100% Stabilizes compound

Q & A

Q. What are the established synthetic pathways for 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride?

  • Methodological Answer : A typical synthesis involves functionalizing thiophene-2-carboxylic acid with a diethylamino methyl group. This can be achieved via a Mannich reaction , where formaldehyde and diethylamine react with the thiophene derivative in acidic or basic conditions. Alternatively, nucleophilic substitution on a chloromethyl intermediate (e.g., 5-(chloromethyl)thiophene-2-carboxylic acid) with diethylamine may be employed. The final hydrochloride salt is often formed during purification by treating the free base with HCl. Key steps include:
  • Monitoring reaction progress via TLC or HPLC .
  • Purification via recrystallization or column chromatography .
    Critical Parameters :
  • Optimal pH for amine alkylation (basic conditions preferred for nucleophilic substitution).
  • Temperature control to avoid side reactions (e.g., over-alkylation).

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR to confirm substitution patterns on the thiophene ring and diethylamino group .
  • FT-IR to verify carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride salt formation (N-H stretches).
  • Chromatographic Methods :
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .
  • Elemental Analysis :
  • Match calculated and observed C, H, N, S, and Cl percentages .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .
  • Avoid exposure to light (use amber vials) due to potential photodegradation of the thiophene ring .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., microbial enzymes or inflammatory receptors) .
  • QSAR Studies : Correlate electronic properties (e.g., Hammett σ values of the thiophene substituents) with observed bioactivity .
  • MD Simulations : Assess stability of ligand-target complexes over time (≥100 ns trajectories recommended) .
    Validation : Cross-check computational predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization :
  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls .
  • Validate compound solubility (e.g., DMSO concentration ≤1% to avoid solvent interference) .
  • Salt Form Consideration :
  • Compare free base vs. hydrochloride salt bioavailability (hydrochloride may enhance solubility) .
  • Metadata Analysis :
  • Review synthetic routes—impurities (e.g., unreacted diethylamine) may skew results .

Q. What strategies optimize this compound’s reactivity in multicomponent reactions?

  • Methodological Answer :
  • Leverage Functional Groups :
  • The carboxylic acid enables amide coupling (e.g., EDC/HOBt activation) .
  • The diethylamino group acts as a weak base, facilitating acid-catalyzed condensations .
  • Reaction Design :
  • Use microwave-assisted synthesis to accelerate reactions involving the thiophene core .
  • Screen solvents (e.g., DMF for polar aprotic conditions) to enhance nucleophilicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride
Reactant of Route 2
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5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride

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